

In-Depth Technical Guide to the Physicochemical Properties of 2-(Phenylthio)nicotinic Acid

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Compound of Interest

Compound Name: *2-(Phenylthio)nicotinic acid*

Cat. No.: B350237

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Introduction

2-(Phenylthio)nicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a molecule of interest in medicinal chemistry and drug development. Its structural similarity to known bioactive compounds suggests potential therapeutic applications, particularly in areas where nicotinic acid and its analogues have shown promise, such as in the modulation of inflammatory pathways. This technical guide provides a comprehensive overview of the core physicochemical properties of **2-(Phenylthio)nicotinic acid**, detailed experimental protocols for their determination, and a visualization of a potential biological signaling pathway.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of **2-(Phenylthio)nicotinic acid** is presented below. It is important to note that while some experimental data is available, other values are computationally predicted and should be considered as such.

Property	Value	Source
Molecular Formula	<chem>C12H9NO2S</chem>	[1] [2]
Molecular Weight	231.27 g/mol	[1] [2]
CAS Number	35620-72-5	[1]
Appearance	Off-white to pale yellow crystalline powder	[1]
Melting Point	171-171.5 °C (Experimental)	
Boiling Point	407.4 °C at 760 mmHg (Predicted)	[3]
Density	1.37 g/cm³ (Predicted)	[3]
pKa	Not Experimentally Determined	
Solubility	Not Experimentally Determined	
logP (XLogP3)	2.931 (Predicted)	[3]

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These are generalized protocols applicable to crystalline organic compounds like **2-(Phenylthio)nicotinic acid**.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid can be determined with a high degree of accuracy using the capillary method.[\[4\]](#)[\[5\]](#)

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle

- Spatula

Procedure:

- Sample Preparation: A small amount of the crystalline **2-(Phenylthio)nicotinic acid** is finely ground into a powder using a mortar and pestle.[\[4\]](#)
- Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.
- Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The sample is heated at a steady rate (e.g., 10-20 °C/minute) for a preliminary approximate measurement.
- Refined Measurement: A second sample is prepared and the apparatus is allowed to cool. The sample is then heated rapidly to about 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/minute.
- Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range represents the melting point. For a pure compound, this range is typically narrow (0.5-1.5 °C).

Boiling Point Determination (Capillary Method)

For substances that are liquid at or near room temperature, the capillary method provides a micro-scale technique for boiling point determination.[\[1\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Apparatus:

- Thiele tube or other heating bath (e.g., oil bath)
- Thermometer
- Small test tube
- Capillary tube (sealed at one end)

- Rubber band or wire for attachment

Procedure:

- Sample Preparation: A small amount (a few drops) of the liquid sample is placed in a small test tube.
- Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the liquid in the test tube.
- Assembly: The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
- Heating: The assembly is immersed in a heating bath (e.g., a Thiele tube filled with mineral oil), making sure the top of the sample is below the level of the heating fluid.
- Observation: The bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Data Recording: Heating is discontinued when a steady stream of bubbles is observed. The liquid will begin to be drawn into the capillary tube as the apparatus cools. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of an ionizable compound can be determined accurately using potentiometric titration.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Apparatus:

- pH meter with a combination pH electrode
- Burette
- Magnetic stirrer and stir bar
- Beaker

- Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

- Sample Preparation: A precisely weighed amount of **2-(Phenylthio)nicotinic acid** is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration.
- Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution. The burette is filled with the standardized titrant (NaOH for an acidic compound).
- Titration: The titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
- Data Analysis: The pH is plotted against the volume of titrant added. The equivalence point is the point of steepest inflection on the titration curve.
- pKa Calculation: For a monoprotic acid, the pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Solubility Determination (Shake-Flask Method)

The shake-flask method is a classical and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[\[2\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Apparatus:

- Stoppered flasks or vials
- Shaking incubator or orbital shaker at a constant temperature
- Centrifuge
- Analytical method for quantification (e.g., UV-Vis spectrophotometer, HPLC)

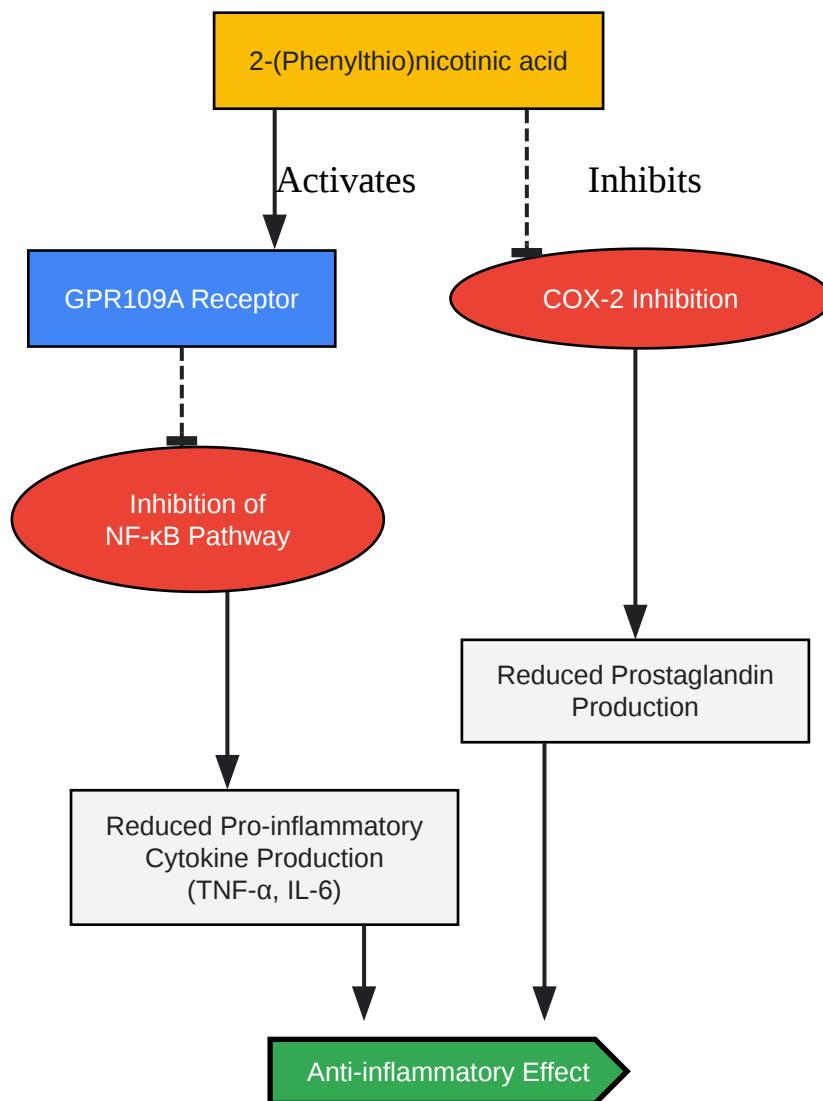
Procedure:

- Sample Preparation: An excess amount of solid **2-(Phenylthio)nicotinic acid** is added to a series of flasks containing a known volume of the desired solvent (e.g., water, buffer at a specific pH).
- Equilibration: The flasks are sealed and agitated in a temperature-controlled shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The resulting saturated solution is separated from the excess solid by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
- Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method. A calibration curve is typically used for accurate quantification.
- Solubility Value: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Potential Biological Activity and Signaling Pathway

While direct experimental evidence for the biological activity of **2-(Phenylthio)nicotinic acid** is limited, the well-documented anti-inflammatory properties of nicotinic acid and its derivatives provide a strong basis for a hypothesized mechanism of action. Nicotinic acid is known to exert anti-inflammatory effects through the activation of the G-protein coupled receptor 109A (GPR109A), which subsequently inhibits the NF-κB signaling pathway, a central regulator of inflammation.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#) This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, some derivatives of nicotinic acid have been shown to inhibit the cyclooxygenase-2 (COX-2) enzyme, another key player in the inflammatory response.[\[23\]](#)

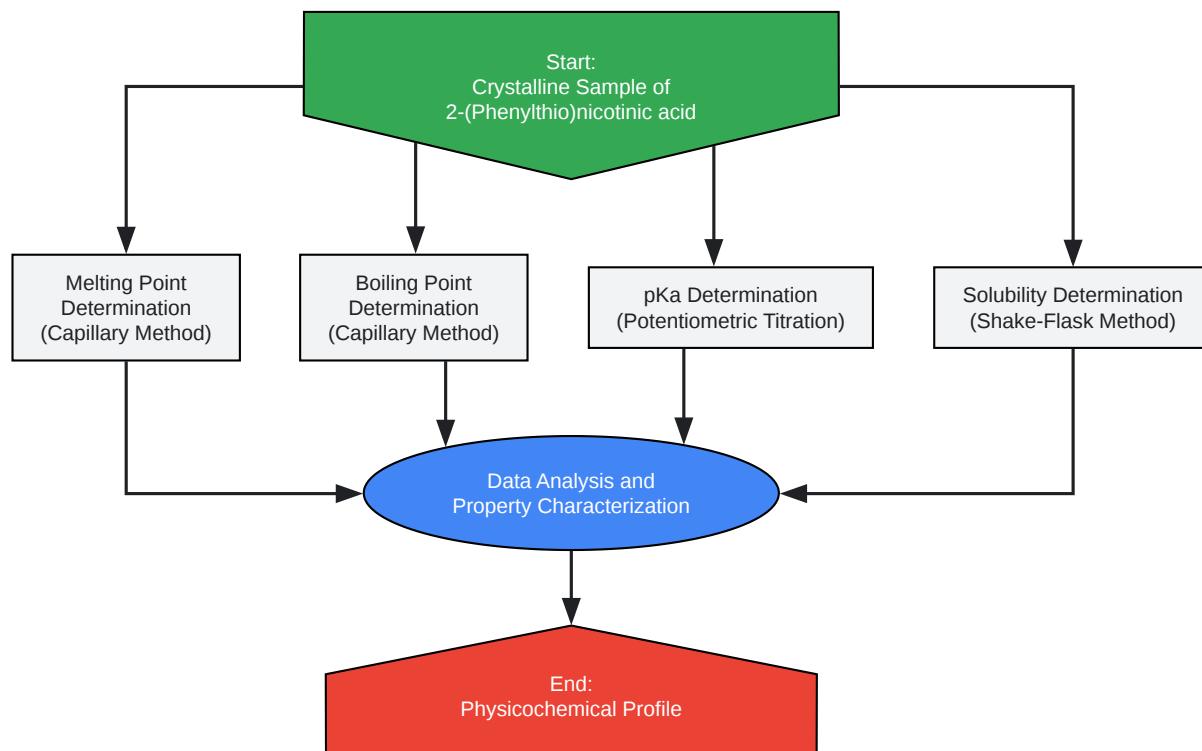
Based on this, a potential anti-inflammatory signaling pathway for **2-(Phenylthio)nicotinic acid** is proposed below.



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Caption: Proposed anti-inflammatory signaling pathway of **2-(Phenylthio)nicotinic acid**.

The following diagram illustrates the general experimental workflow for determining the key physicochemical properties as described in the protocols above.



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Caption: General experimental workflow for physicochemical characterization.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of **2-(Phenylthio)nicotinic acid**. While some key experimental data points are yet to be determined, the provided protocols offer a clear path for their acquisition. The hypothesized anti-inflammatory mechanism, based on the known activities of related compounds, suggests a promising area for further biological investigation. This information serves as a valuable resource for researchers and scientists engaged in the development of new therapeutic agents.

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